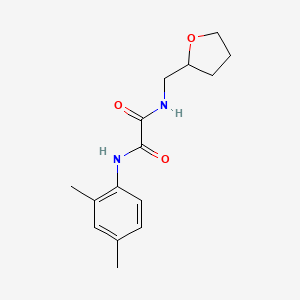
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide is a chemical compound with the molecular formula C17H23NO2. It is also known as DMOX or Oxo-M. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide is not well understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of target enzymes. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase by this compound may contribute to its potential use as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus and Zika virus. Furthermore, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, this compound exhibits potent biological activities, making it a useful tool for studying various biochemical and physiological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide research. One potential direction is the development of this compound as a treatment for Alzheimer's disease. Another potential direction is the investigation of its antiviral activity against emerging viral pathogens, such as SARS-CoV-2. Furthermore, the use of this compound as a tool for studying various biochemical and physiological processes, including enzyme inhibition and inflammation, may also be explored.
Synthesemethoden
The synthesis of N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide involves a multistep process. The initial step involves the reaction of 2,4-dimethylbenzonitrile with ethyl oxalyl chloride in the presence of a base to form the corresponding oxalyl chloride derivative. The next step involves the reaction of the oxalyl chloride derivative with 2-methyltetrahydrofuran in the presence of a base to form N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. In addition, this compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUKNRIDBXGOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621805.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2621807.png)
![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)
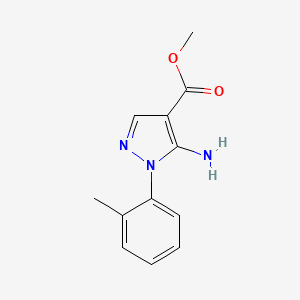
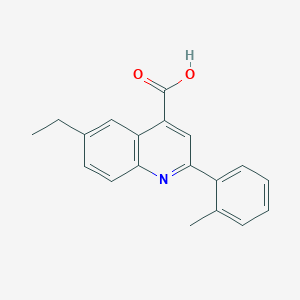
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)

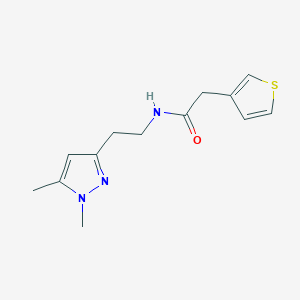
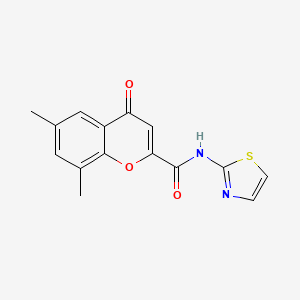
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)

